Pyrasulfotole-desmethyl
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Overview
Description
Pyrasulfotole-desmethyl is a metabolite of the herbicide Pyrasulfotole. It belongs to the class of pyrazoles or pyrazolones and is known for its role in the inhibition of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD). This compound is primarily used in agricultural settings to control broad-leaved weeds in cereal crops such as wheat, barley, and oats .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Pyrasulfotole-desmethyl involves the reaction of 1,3-dimethyl-5-hydroxy-pyrazole with 2-(methylsulfonyl)-4-(trifluoromethyl)benzoyl chloride. The process typically includes esterification and rearrangement steps .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions: Pyrasulfotole-desmethyl undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of hydroxylated metabolites.
Reduction: This reaction can result in the formation of reduced derivatives.
Substitution: This reaction can involve the replacement of functional groups with other substituents.
Common Reagents and Conditions:
Oxidation: Common reagents include hydrogen peroxide and metal catalysts.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogenating agents and nucleophiles.
Major Products Formed:
Oxidation: Hydroxylated derivatives.
Reduction: Reduced derivatives.
Substitution: Substituted pyrazole derivatives.
Scientific Research Applications
Pyrasulfotole-desmethyl has several scientific research applications, including:
Mechanism of Action
Pyrasulfotole-desmethyl exerts its effects by inhibiting the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD). This inhibition disrupts the biosynthesis of carotenoids, leading to the depletion of essential pigments and ultimately causing plant death. The molecular targets involved include the active site of HPPD, where this compound binds and prevents the enzyme from catalyzing its normal reactions .
Comparison with Similar Compounds
Sulcotrione: Another HPPD inhibitor used as a herbicide.
Mesotrione: A triketone herbicide that also inhibits HPPD.
Isoxaflutole: A herbicide that inhibits HPPD and is structurally related to Pyrasulfotole.
Uniqueness: Pyrasulfotole-desmethyl is unique due to its specific structural modifications, which enhance its binding affinity to HPPD and its effectiveness as a herbicide. Its desmethyl form is particularly important for studying the metabolic pathways and degradation products of Pyrasulfotole .
Properties
IUPAC Name |
5-methyl-4-[2-methylsulfonyl-4-(trifluoromethyl)benzoyl]-1,2-dihydropyrazol-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11F3N2O4S/c1-6-10(12(20)18-17-6)11(19)8-4-3-7(13(14,15)16)5-9(8)23(2,21)22/h3-5H,1-2H3,(H2,17,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQUCGFZZOULZIC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)NN1)C(=O)C2=C(C=C(C=C2)C(F)(F)F)S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11F3N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30904961 |
Source
|
Record name | Pyrasulfotole-desmethyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30904961 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
348.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
936621-05-5 |
Source
|
Record name | Pyrasulfotole-desmethyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30904961 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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